2-Propen-1-ol, potassium salt

Anionic Polymerization Polyether Polyols Propylene Oxide

2-Propen-1-ol, potassium salt (potassium allyloxide, C₃H₅KO, MW 96.17 g/mol) is the potassium alkoxide of allyl alcohol, functioning as a potent nucleophilic initiator and base in organic and polymer chemistry. It is primarily employed in the ring-opening anionic polymerization of oxiranes such as propylene oxide (PO) and allyl glycidyl ether (AGE), where it serves as a real initiating species generated in situ from potassium hydride (KH) or used directly in model polymerization studies.

Molecular Formula C3H5KO
Molecular Weight 96.17 g/mol
CAS No. 33374-41-3
Cat. No. B12681873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Propen-1-ol, potassium salt
CAS33374-41-3
Molecular FormulaC3H5KO
Molecular Weight96.17 g/mol
Structural Identifiers
SMILESC=CC[O-].[K+]
InChIInChI=1S/C3H5O.K/c1-2-3-4;/h2H,1,3H2;/q-1;+1
InChIKeyBKPMJZIIPMGMPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Propen-1-ol, Potassium Salt (CAS 33374-41-3): A Reactive Alkoxide for Controlled Anionic Polymerization and Selective Synthesis


2-Propen-1-ol, potassium salt (potassium allyloxide, C₃H₅KO, MW 96.17 g/mol) is the potassium alkoxide of allyl alcohol, functioning as a potent nucleophilic initiator and base in organic and polymer chemistry . It is primarily employed in the ring-opening anionic polymerization of oxiranes such as propylene oxide (PO) and allyl glycidyl ether (AGE), where it serves as a real initiating species generated in situ from potassium hydride (KH) or used directly in model polymerization studies [1][2]. The compound is also utilized in niobium pentahalide-mediated rearrangements for the direct synthesis of allylic halides [3]. Potassium allyloxide offers a combination of allylic unsaturation for post-polymerization functionalization and the reactivity profile characteristic of potassium alkoxides, making it a candidate for applications requiring controlled macromolecular architecture or specific allylic intermediates.

Initiation
Anionic ring-opening polymerization of oxiranes for allyl-functional polyethers
Functionalization
Allyl termini enable post-polymerization thiol-ene click chemistry
Synthetic route
Allylic halide synthesis via NbCl₅/NbBr₅ rearrangement; transesterification catalysis

Why Generic Substitution of 2-Propen-1-ol, Potassium Salt Is Scientifically Risky Without Controlled Comparison Data


Alkali metal alkoxides and hydroxides—including potassium hydroxide (KOH), sodium allyloxide, potassium tert-butoxide (t-BuOK), and potassium isopropoxide (i-PrOK)—are not freely interchangeable initiators for anionic polymerization [1]. In the ring-opening polymerization of propylene oxide (PO), potassium allyloxide generates allyloxy, cis-propenyloxy, and trans-propenyloxy starting groups via tandem initiation and isomerization pathways that are distinct from those produced by i-PrOK (which yields isopropoxy and α/β ring-opened structures) or t-BuOK (which shows markedly different unsaturation profiles upon crown ether activation) [2][3]. Substituting with KOH alone fails to deliver the allyl-functionalized polyether termini required for thiol-ene click chemistry or further macromolecular engineering, while sodium allyloxide can exhibit different catalytic efficiencies in transesterification reactions [4]. Direct procurement of the potassium allyloxide salt, rather than in situ generation, provides researchers with a well-defined initiator for mechanistic control and reproducible macromolecular design.

Initiator swap
Substituting i-PrOK or t-BuOK yields non-allylic end-groups; thiol-ene reactivity may not transfer.
Base mismatch
KOH alone does not install allyl termini; initiator heterogeneity may limit macromolecular control.
Counterion effect
Sodium allyloxide may alter catalytic efficiency in transesterification; potassium may be required for Na-incompatible systems.

Quantitative Differentiation of 2-Propen-1-ol, Potassium Salt: Comparator-Based Evidence for Scientific Selection


Isomerization Control in Polyether Synthesis: Potassium Allyloxide vs. Other Potassium Alkoxide Initiators

In the anionic ring-opening polymerization of propylene oxide (PO), potassium allyloxide (C₃H₅OK) generates allyloxy, cis-propenyloxy, and trans-propenyloxy starting groups through a tandem initiation-isomerization pathway [1]. This contrasts with potassium isopropoxide (i-PrOK), which uniquely opens the oxirane ring in both the β- and α-positions to produce isopropoxy-terminated polyethers, and with potassium tert-butoxide (t-BuOK), which produces markedly increased unsaturation levels upon activation with 18-crown-6 [2]. The specific allyl-functionalized termini introduced by potassium allyloxide are essential for post-polymerization thiol-ene functionalization, a feature not achievable with i-PrOK or t-BuOK initiators.

Initiation profile
Head-to-head
Allyloxy, cis-propenyloxy, trans-propenyloxy vs. i-PrOK isopropoxy (β/α opening); t-BuOK unsaturation rises with crown ether
Supports end-group identity differentiation
Qualitative mechanistic divergence; quantitative unsaturation ratios not directly compared
Anionic Polymerization Polyether Polyols Propylene Oxide

Transesterification Catalytic Efficiency: Sodium Allyloxide Outperforms, But Potassium Allyloxide Retains Value

In the transesterification of dimethyl carbonate (DMC) with allyl alcohol to produce allyl methyl carbonate and diallyl carbonate, both sodium and potassium alkoxides were more efficient catalysts than their corresponding hydroxides [1]. The highest degree of transesterification of DMC (69%) was achieved using sodium alkoxide as the catalyst [1]. Potassium alkoxide also functioned as an efficient catalyst, though the study does not quantify its specific conversion in a direct head-to-head format against the sodium analog. The data indicate that potassium allyloxide remains a viable catalyst in systems where sodium counterions are incompatible (e.g., moisture-sensitive coordination polymerization or crown-ether-activated anionic systems).

Catalytic efficiency
Cross-study comparable
K alkoxide efficient; Na alkoxide 69% conversion; both outperform hydroxides
Supports catalyst selection context
K-specific conversion not individually quantified; potassium for Na-incompatible conditions
Carbonate Transesterification Organic Carbonates Allyl Carbonate Synthesis

Initiation Specificity in PO Polymerization: Potassium Allyloxide vs. Potassium Isopropoxide

Model polymerization of propylene oxide (PO) initiated directly with potassium allyloxide was conducted to confirm the origin of macromolecular species observed in KH-mediated systems [1]. Potassium allyloxide exclusively produced macromolecules with allyloxy, cis-propenyloxy, and trans-propenyloxy starting groups, and did not generate macromolecules F (bearing two methoxy terminal groups), confirming that the deoxygenation pathway is associated with KH rather than the allyloxide initiator itself [1]. In contrast, potassium isopropoxide (i-PrOK) generated under the same KH conditions opens PO in both β- and α-positions [1][2], producing a different distribution of polymer end-groups.

End-group fidelity
Head-to-head
Exclusive allyl-derived end-groups; no methoxy-terminated macromolecules (deoxygenation products absent)
Supports chain-end fidelity review
Direct comparison to i-PrOK and KH alone; MALDI-TOF verification
Ring-Opening Polymerization Initiation Mechanism MALDI-TOF MS

Synthesis of Allylic Halides via NbCl₅/NbBr₅ Rearrangement: Potassium Allyloxide as a Substrate

Addition of NbCl₅ or NbBr₅ to a series of magnesium, lithium, or potassium allylic alkoxides directly provides allylic or allenic halides through a metalla-halo-[3,3] rearrangement [1]. The study explicitly includes potassium allyloxide among the viable substrates, demonstrating that potassium counterions are compatible with this halogenation methodology [1]. While the paper does not provide a quantitative yield comparison between potassium, lithium, and magnesium alkoxides, the inclusion of potassium allyloxide confirms its synthetic utility in producing essentially pure E-allylic halides after extraction [1].

Halogenation substrate
Cross-study comparable
Compatible with NbCl₅/NbBr₅; yields essentially pure E-allylic halides after extraction
Supports synthetic route context
Potassium counterion compatibility confirmed; no quantitative cross-counterion yield comparison
Allylic Halide Synthesis Niobium Pentahalide Alkoxide Rearrangement

Controlled Polymerization of Allyl Glycidyl Ether: Potassium Alkoxide Initiators Enable Low-Polydispersity Polyethers

Allyl glycidyl ether (AGE) polymerized from potassium alkoxide/naphthalenide initiators demonstrates a highly controlled process, yielding poly(allyl glycidyl ether) with molar masses of 10–100 kg/mol and low polydispersity indices (PDI) of 1.05–1.33 [1]. The dominant side reaction—isomerization of allyl to cis-prop-1-enyl ether groups (0–10 mol%)—is dictated by polymerization temperature, not molar mass or PDI, and can be essentially eliminated by conducting polymerizations below 40 °C [1]. This level of side-reaction control is a key differentiator for potassium alkoxide-based initiators compared to less controlled cationic or radical polymerization methods for AGE.

Polymerization control
Class-level
PDI 1.05–1.33; allyl isomerization 0–10 mol% (reducible to ~0% at T < 40 °C)
Supports narrow-dispersity polyether synthesis
Data from potassium alkoxide/naphthalenide class; study used allyl glycidyl ether
Poly(allyl glycidyl ether) Controlled Polymerization Polydispersity

Initiator-Dependent Unsaturation Profiles: Potassium Allyloxide Among Potassium Alkoxide Salts

A systematic study of potassium alkoxide salts (CH₃OK, i-PrOK, t-BuOK, CH₃OCH₂CH(CH₃)OK, KCH₂O) activated by 18-crown-6 for PO polymerization revealed that each initiator yields polyethers with distinct unsaturation types and levels—allyloxy, cis-propenyloxy, trans-propenyloxy, and vinyloxy starting groups [1]. Potassium allyloxide (C₃H₅OK) was identified as a specific initiator in the KH-mediated system [2], but was not included in the crown-ether activation panel. The class-level finding that 'application of various initiating systems results in polyethers which are different in level and kind of unsaturation' [1] underscores that initiator selection—including potassium allyloxide—directly determines the functional group identity of the polymer product.

Unsaturation fingerprint
Class-level
Unique allyloxy/propenyloxy pattern vs. CH₃OK, i-PrOK, t-BuOK, and other K alkoxides
Supports initiator-specific unsaturation review
Each potassium alkoxide yields a distinct unsaturation profile; qualitative differentiation reported
Unsaturation Profile Anionic Polymerization Poly(propylene oxide)

Optimal Research and Industrial Application Scenarios for 2-Propen-1-ol, Potassium Salt Based on Quantitative Differentiation


Synthesis of Allyl-Functionalized Polyether Macromonomers for Thiol-Ene Click Chemistry

Potassium allyloxide is the initiator of choice when synthesizing α-allyl-ω-hydroxy poly(propylene oxide) or poly(allyl glycidyl ether) macromonomers destined for thiol-ene photopolymerization or hydrogel formation. The exclusive generation of allyloxy, cis-propenyloxy, and trans-propenyloxy starting groups—as confirmed by MALDI-TOF MS analysis in model PO polymerization [1]—ensures that every polymer chain bears an allyl-functional terminus capable of participating in radical thiol-ene coupling. Isomerization to propenyloxy groups can be suppressed to near-zero levels by maintaining polymerization temperatures below 40 °C [2], providing quantitative control over reactive chain-end fidelity. Substituting i-PrOK or t-BuOK would yield non-allylic end-groups that are inert toward thiol-ene chemistry, while KOH alone introduces uncontrolled initiator heterogeneity.

Mechanistic Studies of Anionic Polymerization Initiation Pathways Using Well-Defined Alkoxide Initiators

The use of pre-formed potassium allyloxide as a discrete initiator—rather than relying on in situ generation from KH—allows researchers to decouple initiation chemistry from competing KH-mediated reactions (deprotonation, ring-opening, deoxygenation). In the landmark study by Grobelny et al. (2019), model polymerization of PO with potassium allyloxide conclusively demonstrated that macromolecules F (methoxy-terminated species) arise exclusively from KH deoxygenation pathways and not from allyloxide initiation [1]. This experimental design principle is critical for mechanistic investigations in polymer chemistry and supports procurement of the isolated potassium salt as a research tool for unambiguous structure–mechanism correlation.

Direct Synthesis of E-Allylic Halides via Niobium Pentahalide-Mediated Alkoxide Rearrangement

Potassium allyloxide serves as a direct substrate for the synthesis of allylic halides through NbCl₅- or NbBr₅-mediated metalla-halo-[3,3] rearrangement, yielding essentially pure E-allylic halides after extraction [1]. This methodology provides a streamlined alternative to multi-step olefination–reduction–halogenation sequences for preparing allylic halide electrophiles. Researchers selecting potassium allyloxide for this application benefit from the compatibility of the potassium counterion with the niobium pentahalide reagent system, although lithium and magnesium alkoxides are also viable alternatives.

Synthesis of Allyl Carbonates via Alkoxide-Catalyzed Transesterification

Potassium allyloxide functions as an efficient catalyst for the transesterification of dialkyl carbonates with allyl alcohol to produce allyl methyl carbonate and diallyl carbonate [1]. While sodium alkoxide achieves a higher degree of transesterification (69% with dimethyl carbonate) [1], potassium allyloxide remains the preferred catalyst in reaction systems where sodium ions interfere with downstream processing or product isolation. Procurement of the pre-formed potassium salt eliminates the need for in situ alkoxide generation and ensures consistent catalytic activity.

Application
Selection Property
Validation Focus
Allyl-functional polyether macromonomers
Allyl-functional initiator specificity
End-group fidelity (MALDI-TOF) and thiol-ene reactivity
Mechanistic polymerization studies
Discrete pre-formed initiator identity
Initiation pathway decoupling from KH side reactions
Allylic halide synthesis (NbCl₅/NbBr₅)
Counterion compatibility with Nb pentahalide
E-allylic halide stereochemical purity
Allyl carbonate transesterification catalysis
Alkoxide catalyst efficiency (K vs. Na)
Conversion efficiency and Na-free system suitability
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